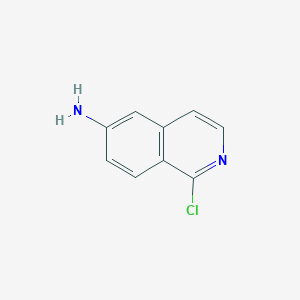

1-Chloroisoquinolin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBKVCUKSMTGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627505 | |

| Record name | 1-Chloroisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347146-33-2 | |

| Record name | 1-Chloroisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroisoquinolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Chloroisoquinolin-6-amine chemical properties

An In-depth Technical Guide to 1-Chloroisoquinolin-6-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No. 347146-33-2). The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated physicochemical data, and visualizations of synthetic and logical workflows. The isoquinoline scaffold is a key structural motif in numerous biologically active compounds, and this compound serves as a versatile intermediate for the synthesis of novel therapeutic agents and functional materials. This guide consolidates available data to facilitate its use in research and development.

Core Chemical Properties

This compound is a substituted heterocyclic aromatic compound. The presence of a reactive chlorine atom at the 1-position and a nucleophilic amino group at the 6-position makes it a valuable bifunctional building block in synthetic chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 347146-33-2 | [1] |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1] |

| Purity | ≥97% | [1] |

| Appearance | Light yellow solid (typical for related compounds) | [2] |

| Storage Conditions | 4°C, protect from light | [1] |

Computational Data

Computational descriptors provide insight into the molecule's behavior in biological systems and its potential for further chemical modification.

| Property | Value | Source |

| SMILES | NC1=CC2=C(C(Cl)=NC=C2)C=C1 | [1] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [1] |

| logP | 2.4704 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

Synthesis and Experimental Protocols

Caption: Proposed two-step synthetic pathway for this compound.

Protocol: Synthesis via Reduction of 1-Chloro-6-nitroisoquinoline

This protocol is adapted from the well-documented synthesis of the isomeric 1-chloro-5-aminoisoquinoline, which utilizes a standard stannous chloride reduction.[2]

Reaction: 1-chloro-6-nitroisoquinoline + SnCl₂·2H₂O → this compound

Materials:

-

1-chloro-6-nitroisoquinoline (1.0 eq)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

-

Ethyl acetate (EtOAc), reagent grade

-

Deionized water

-

Sodium carbonate (Na₂CO₃), aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A mixture of 1-chloro-6-nitroisoquinoline (1.0 eq), stannous chloride dihydrate (5.0 eq), and ethyl acetate is prepared in a round-bottom flask.[2]

-

The flask is equipped with a reflux condenser and the mixture is stirred under a nitrogen atmosphere.[2]

-

The reaction mixture is heated to reflux and maintained for approximately 3 hours.[2] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the mixture is carefully poured into ice-water.[2]

-

The aqueous mixture is basified to a pH of ~10.0 with an aqueous sodium carbonate solution.[2]

-

The organic phase is separated, and the aqueous phase is extracted multiple times with ethyl acetate.[2]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[2]

-

The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product.[2]

Purification:

-

The resulting residue is purified by column chromatography on silica gel to yield the final product, this compound, as a light yellow solid.[2]

Analysis:

-

The purified product should be characterized by LC-MS to confirm the molecular weight (expected M+1 peaks at m/z 179 and 181 due to ³⁵Cl/³⁷Cl isotopes) and by NMR spectroscopy to confirm the structure.[2]

Caption: Experimental workflow for the synthesis and purification of the target compound.

Chemical Reactivity and Potential Applications

The dual functionality of this compound makes it a versatile intermediate for constructing more complex molecules. Its reactivity is primarily centered on the chloro and amino groups.

Reactivity Profile

-

C1-Chloro Group: The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various functional groups by reacting it with amines, alcohols, thiols, or organometallic reagents.

-

C6-Amino Group: The aromatic amine at the 6-position can undergo a wide range of classical reactions. These include acylation to form amides, alkylation, and diazotization followed by Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups. Aromatic amines are also key functional groups for forming Schiff bases or participating in cross-coupling reactions like the Buchwald-Hartwig amination.

Caption: Key reactive sites on the this compound scaffold.

Applications in Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Substituted isoquinolines are known to exhibit a wide range of biological activities.

-

Kinase Inhibitors: Many isoquinoline derivatives have been developed as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[3] The 6-aminoisoquinoline core can serve as a key pharmacophore for interacting with the hinge region of a kinase's ATP-binding pocket.[4] The C1-chloro position provides a vector for introducing substituents that can target other regions of the enzyme to improve potency and selectivity.[3]

-

Anticancer Agents: Beyond kinase inhibition, isoquinoline derivatives have demonstrated broad cytotoxic activity against various cancer cell lines.[3] The specific substitution pattern of this compound makes it an attractive starting point for developing novel anticancer agents.

-

Other Potential Activities: The broader quinoline and isoquinoline families of compounds have been investigated for antimicrobial, antiviral, and anti-inflammatory effects, suggesting that derivatives of this compound could be explored for these applications as well.[3]

Safety and Handling

Based on related aromatic amines and chloro-substituted heterocycles, this compound should be handled with care. It is likely to be an irritant to the skin and eyes and may be harmful if swallowed.[5][6] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. All handling should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety measures and by qualified individuals. The experimental protocols are based on analogous reactions and may require optimization.

References

- 1. chemscene.com [chemscene.com]

- 2. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Chloroisoquinolin-6-amine: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, a plausible synthetic route, and analytical characterization of 1-Chloroisoquinolin-6-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally analogous compounds to present a scientifically sound resource for researchers.

Molecular Structure and Chemical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₇ClN₂. The structure consists of a fused isoquinoline ring system, with a chlorine atom substituted at the 1-position and an amine group at the 6-position. This combination of a halogen and an amino group on the isoquinoline scaffold makes it a potentially valuable intermediate for the synthesis of more complex molecules with diverse biological activities.[1]

Chemical Structure

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound, with some values computed based on its structure.

| Property | Value | Reference |

| CAS Number | 347146-33-2 | [1] |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [1] |

| logP (octanol-water partition coefficient) | 2.4704 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

Proposed Synthesis of this compound

Experimental Protocol

Step 1: Synthesis of 1-Chloro-6-nitroisoquinoline

This step is adapted from general procedures for the chlorination of isoquinoline N-oxides, which can be formed from the corresponding isoquinolines.[2]

-

Preparation of 6-Nitroisoquinoline N-oxide: 6-Nitroisoquinoline is oxidized to its N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).

-

Chlorination: To a solution of 6-nitroisoquinoline N-oxide in a suitable solvent, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.[2]

-

The reaction mixture is then heated to reflux for several hours.

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification is achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step is based on the reduction of a nitro group in the presence of a chloro-substituted isoquinoline, a method documented for the synthesis of 5-amino-1-chloroisoquinoline.[3]

-

A mixture of 1-chloro-6-nitroisoquinoline, stannous chloride dihydrate (SnCl₂·2H₂O), and a suitable solvent like ethyl acetate is prepared.[3]

-

The mixture is stirred under a nitrogen atmosphere and heated to reflux for several hours.[3]

-

After cooling, the reaction mixture is poured into ice-water and basified to a pH of approximately 10 with an aqueous sodium carbonate solution.[3]

-

The organic phase is separated, and the aqueous phase is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.[3]

-

The crude product is then purified by column chromatography on silica gel to yield this compound.

Analytical Characterization

Detailed spectroscopic data for this compound is not available. The following tables provide predicted data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts for this compound in a solvent like DMSO-d₆ are predicted below, based on data from related substituted isoquinolines.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.5 - 7.7 | d |

| H-4 | 8.0 - 8.2 | d |

| H-5 | 7.0 - 7.2 | d |

| H-7 | 7.3 - 7.5 | dd |

| H-8 | 7.8 - 8.0 | d |

| -NH₂ | 5.0 - 6.0 | br s |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 152 |

| C-3 | 120 - 122 |

| C-4 | 142 - 144 |

| C-4a | 125 - 127 |

| C-5 | 118 - 120 |

| C-6 | 145 - 147 |

| C-7 | 110 - 112 |

| C-8 | 128 - 130 |

| C-8a | 135 - 137 |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Referencing: Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern for the chlorine atom.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 178 | Corresponding to ¹²C₉¹H₇³⁵Cl¹⁴N₂ |

| [M+2]⁺ | 180 | Isotopic peak for ³⁷Cl, expected at ~32.5% the intensity of [M]⁺ |

Experimental Protocol for Mass Spectrometry:

-

Ionization: Utilize electrospray ionization (ESI) for sample analysis.

-

Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to obtain accurate mass measurements.

-

Data Interpretation: The resulting spectrum is analyzed for the molecular ion and its isotopic pattern to confirm the elemental composition.

Potential Biological Significance and Signaling Pathways

While there is no specific biological activity reported for this compound, the isoquinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds, including kinase inhibitors.[4][5] The substitution pattern of this compound suggests it could be investigated for various therapeutic applications, such as oncology.

Many kinase inhibitors function by competing with ATP for binding to the kinase domain of a protein. The isoquinoline core can mimic the adenine ring of ATP, and the substituents at the 1 and 6 positions can be tailored to achieve specific interactions with the target kinase.

The diagram above illustrates a potential mechanism of action where this compound acts as a competitive inhibitor of a receptor tyrosine kinase, blocking the binding of ATP and thereby inhibiting downstream signaling pathways that are often dysregulated in cancer. This represents a logical starting point for investigating the biological activity of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]

- 4. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible and robust multi-step synthesis pathway for 1-chloroisoquinolin-6-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the construction of the isoquinoline core, followed by a series of functional group manipulations to introduce the desired chloro and amino substituents. This document provides detailed experimental protocols, summarizes key quantitative data, and illustrates the synthetic workflow.

I. Overview of the Synthetic Strategy

The synthesis of this compound is proposed to proceed through a four-step sequence:

-

Pomeranz-Fritsch Reaction: Construction of the 6-nitroisoquinoline scaffold from 4-nitrobenzaldehyde and aminoacetaldehyde diethyl acetal.

-

N-Oxidation: Conversion of 6-nitroisoquinoline to 6-nitroisoquinoline-N-oxide.

-

Chlorination: Introduction of the chlorine atom at the C1 position to yield 1-chloro-6-nitroisoquinoline.

-

Reduction: Reduction of the nitro group to the target 6-amino functionality.

II. Experimental Protocols

Step 1: Synthesis of 6-Nitroisoquinoline via Pomeranz-Fritsch Reaction

This reaction builds the isoquinoline nucleus from 4-nitrobenzaldehyde and aminoacetaldehyde diethyl acetal. The electron-withdrawing nature of the nitro group may necessitate strong acidic conditions for the cyclization step.[1][2]

Experimental Protocol:

-

Part A: Formation of the Schiff Base (N-(4-nitrobenzylidene)-2,2-diethoxyethanamine)

-

In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in a suitable solvent such as toluene.

-

Add a catalytic amount of a dehydrating agent, like p-toluenesulfonic acid.

-

Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Reflux the mixture until the theoretical amount of water is collected.

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.

-

-

Part B: Cyclization to 6-Nitroisoquinoline

-

Carefully add the crude Schiff base dropwise to a vigorously stirred, ice-cold solution of concentrated sulfuric acid.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat as required (e.g., 80-100 °C) to effect cyclization. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Basify the acidic solution with a concentrated aqueous solution of sodium hydroxide to a pH > 10, maintaining a low temperature.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-nitroisoquinoline.

-

Step 2: N-Oxidation of 6-Nitroisoquinoline

The nitrogen atom of the isoquinoline ring is oxidized to an N-oxide, which is a crucial step for the subsequent chlorination at the C1 position. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[3]

Experimental Protocol (using m-CPBA):

-

Dissolve 6-nitroisoquinoline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.

-

Cool the solution in an ice bath.

-

Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 6-nitroisoquinoline-N-oxide, which may be used directly in the next step or purified by recrystallization.

Step 3: Chlorination of 6-Nitroisoquinoline-N-oxide

The N-oxide is converted to the 1-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][4]

Experimental Protocol:

-

In a round-bottom flask, carefully add 6-nitroisoquinoline-N-oxide (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Cautiously pour the residue onto crushed ice with vigorous stirring to quench the reaction.

-

Neutralize the acidic solution with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-chloro-6-nitroisoquinoline.

Step 4: Reduction of 1-Chloro-6-nitroisoquinoline

The final step involves the selective reduction of the nitro group to an amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent.[5][6]

Experimental Protocol:

-

Suspend 1-chloro-6-nitroisoquinoline (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the suspension.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Take up the residue in ethyl acetate and water, and carefully basify with a saturated aqueous solution of sodium bicarbonate to a pH of ~8. This will precipitate tin salts.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.

-

Separate the organic layer from the filtrate, and extract the aqueous layer with additional ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

III. Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that yields are illustrative and may vary based on reaction scale and optimization.

| Step | Starting Material | Product | Reagents & Solvents | Typical Yield (%) |

| 1 | 4-Nitrobenzaldehyde | 6-Nitroisoquinoline | Aminoacetaldehyde diethyl acetal, Toluene, H₂SO₄ | 40-60 (estimated) |

| 2 | 6-Nitroisoquinoline | 6-Nitroisoquinoline-N-oxide | m-CPBA, Dichloromethane | 70-90 |

| 3 | 6-Nitroisoquinoline-N-oxide | 1-Chloro-6-nitroisoquinoline | POCl₃ | 80-90 |

| 4 | 1-Chloro-6-nitroisoquinoline | This compound | SnCl₂·2H₂O, Ethanol | 75-95 |

IV. Visualizations

Synthesis Pathway

Caption: Proposed synthesis pathway for this compound.

Experimental Workflow for Nitro Group Reduction

Caption: Detailed workflow for the reduction of 1-chloro-6-nitroisoquinoline.

References

- 1. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 1-Chloroisoquinolin-6-amine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the hypothesized biological activity of 1-Chloroisoquinolin-6-amine, a novel heterocyclic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of isoquinoline-based scaffolds as therapeutic agents. While direct experimental data for this compound is not extensively available in public literature, this guide extrapolates its potential biological activities, relevant experimental protocols, and plausible signaling pathway interactions based on extensive research on structurally similar chloro-isoquinoline and quinoline derivatives.

Introduction to this compound

This compound belongs to the isoquinoline class of heterocyclic aromatic organic compounds. The isoquinoline scaffold is a key pharmacophore found in numerous natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a chlorine atom at the 1-position and an amine group at the 6-position of the isoquinoline ring suggests that this compound could be a versatile building block for the synthesis of novel therapeutic agents. The strategic placement of these functional groups allows for potential interactions with various biological targets.

Postulated Biological Activities and Therapeutic Targets

Based on the known biological activities of analogous compounds, this compound is predicted to exhibit potent inhibitory effects against key cellular signaling pathways implicated in cancer and other diseases. The primary hypothesized activities include:

-

Kinase Inhibition: The isoquinoline core is a well-established scaffold for the development of kinase inhibitors.[1] It is plausible that this compound and its derivatives could target protein kinases within critical signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.[2][3][4]

-

Anticancer Activity: Numerous chloro-substituted quinoline and isoquinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[5][6][7] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[7][8]

-

ROCK Inhibition: Fragment-based screening has identified 6-substituted isoquinolin-1-amine derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a target for cardiovascular diseases.[9][10]

Quantitative Biological Data (Hypothetical)

Due to the absence of specific experimental data for this compound, the following tables present hypothetical quantitative data based on the activities of structurally related isoquinoline and quinoline derivatives. These tables are for illustrative purposes to guide future experimental design.

Table 1: Hypothetical Kinase Inhibitory Activity of this compound Derivatives

| Derivative | Target Kinase | IC50 (nM) |

| CICA-1 | PI3Kα | 150 |

| CICA-1 | Akt1 | 320 |

| CICA-1 | mTOR | 85 |

| CICA-2 | ROCK-I | 25 |

| CICA-2 | PKA | >10000 |

Table 2: Hypothetical In Vitro Cytotoxicity of this compound Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) |

| CICA-3 | A549 (Lung Carcinoma) | 5.2 |

| CICA-3 | MCF-7 (Breast Adenocarcinoma) | 8.9 |

| CICA-3 | HCT116 (Colon Carcinoma) | 3.5 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound and its derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.[1]

Materials:

-

Test compound (this compound derivative)

-

Recombinant human kinase (e.g., PI3K, Akt, ROCK)

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare a serial dilution of the test compound in the appropriate assay buffer.

-

In a 384-well plate, add the test compound, the target kinase, and the specific substrate.

-

Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[1]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability.[11][12]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Test compound

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.[12]

-

Treat the cells with various concentrations of the test compound for 48-72 hours.[12]

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[11]

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.[1]

Materials:

-

Treated and untreated cell lysates

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

PVDF membrane

-

SDS-PAGE apparatus

-

Chemiluminescence detection system

Procedure:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

-

Block the membrane and incubate with primary antibodies overnight at 4°C.[1]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways modulated by this compound derivatives.

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: A typical experimental workflow for biological evaluation.

Conclusion

While further empirical studies are essential, the structural characteristics of this compound, in conjunction with the established biological activities of related compounds, strongly suggest its potential as a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide provides a foundational framework to inspire and direct future research into the promising biological landscape of this compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

In-Depth Technical Guide to 1-Chloroisoquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloroisoquinolin-6-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic pathway with experimental protocols, and discusses its potential, though currently underexplored, applications in drug development based on the activities of structurally related molecules.

Core Compound Data

CAS Number: 347146-33-2

Molecular Formula: C₉H₇ClN₂

Molecular Weight: 178.62 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for understanding the compound's behavior in biological systems and for the design of potential drug candidates.

| Property | Value | Source |

| Purity | ≥95% | [1][2] |

| Appearance | Solid | [1] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [3] |

| logP (octanol-water partition coefficient) | 2.4704 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 0 | [3] |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar compounds and provide a practical framework for the laboratory-scale preparation of this compound.

Step 1: Synthesis of 1-Chloro-6-nitroisoquinoline (Hypothetical)

The synthesis of the key intermediate, 1-chloro-6-nitroisoquinoline, would likely proceed via the nitration of 1-chloroisoquinoline.

-

Materials:

-

1-Chloroisoquinoline

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

-

Slowly add 1-chloroisoquinoline to the cooled acid mixture with constant stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-chloro-6-nitroisoquinoline.

-

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 1-chloro-6-nitroisoquinoline to an amine. A reliable method for this transformation is the use of tin(II) chloride dihydrate.[2]

-

Materials:

-

1-Chloro-6-nitroisoquinoline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend 1-chloro-6-nitroisoquinoline in ethanol or ethyl acetate in a round-bottom flask.

-

Add tin(II) chloride dihydrate (typically 4-5 equivalents) to the suspension.

-

Heat the mixture to reflux and stir vigorously, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

-

Add water to the residue and carefully basify by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. This will precipitate tin salts.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by flash column chromatography.

-

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively documented in publicly available literature, the isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of isoquinoline have shown a wide range of therapeutic potential, including as anticancer, antimicrobial, and anti-inflammatory agents.

Kinase Inhibition

The isoquinoline nucleus is a common feature in many kinase inhibitors. For instance, 6-substituted isoquinolin-1-amine derivatives have been identified as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK-I), a target implicated in cardiovascular diseases.[4][5] Given its structural similarity, this compound could be a valuable starting point for the development of novel kinase inhibitors.

A general workflow for screening such compounds against a panel of kinases is depicted below.

References

- 1. Isoquinoline synthesis [organic-chemistry.org]

- 2. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoquinoline Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered immense interest in medicinal chemistry. This is due to their presence in a vast number of naturally occurring alkaloids and synthetic molecules that exhibit a wide array of pharmacological activities.[1][2][3] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, making the isoquinoline scaffold a privileged structure in drug discovery.[4][5][6] This in-depth technical guide provides a comprehensive overview of isoquinoline derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on quantitative data and detailed experimental protocols to aid in research and development.

Core Pharmacological Activities and Quantitative Data

The biological activity of isoquinoline derivatives is profoundly influenced by the nature and position of substituents on the isoquinoline core.[4] This section summarizes the quantitative data for various biological activities of selected isoquinoline derivatives, providing a comparative look at their therapeutic potential.

Anticancer Activity

Isoquinoline derivatives have demonstrated significant potential in oncology, with numerous studies reporting their cytotoxic effects against various cancer cell lines.[2][3] The mechanisms underlying their anticancer activity are diverse and include the inhibition of topoisomerases, modulation of signaling pathways like PI3K/Akt/mTOR, and induction of apoptosis.[5][7][8]

Table 1: Anticancer Activity of Isoquinoline Derivatives (IC50 values)

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolo[2,1-a]isoquinolines | Lamellarin D | Prostate (DU-145) | 0.038 - 0.110 | [9] |

| Lamellarin K | Prostate (LNCaP) | 0.038 - 0.110 | [9] | |

| Lamellarin M | Leukemia (K562) | 0.038 - 0.110 | [9] | |

| 3-Arylisoquinolines | Compound 7 | Liver (HuH7, LM9) | Not Specified | [8] |

| 3-Aminoisoquinolin-1(2H)-ones | Narciclasine | NCI 60 cell line panel | 0.046 (mean) | [3] |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI 60 cell line panel | -5.18 (avg. lg GI50) | [3] | |

| Tetrahydroisoquinolines (THIQs) | 6-(5-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)pentyl)-3-hydroxypicolinaldehyde oxime | Triple-negative breast (MDA-MB-231) | 22 | [4] |

| N,N-dimethylaminophenyl substituted THIQ | Glioblastoma (U251) | 36 | [4] | |

| Triazolo-isoquinolines | Novel series derivative | Breast (MCF-7) | 3.82 ± 0.2 | [10] |

| Novel series derivative | Breast (MDA-MB-231) | 2.26 ± 0.1 | [10] |

Antimicrobial Activity

The isoquinoline scaffold is also a promising framework for the development of novel antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[11][12]

Table 2: Antimicrobial Activity of Isoquinoline Derivatives (MIC values)

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Tricyclic Pyrrolo[2,1-a]isoquinolines | Compound 8d | Staphylococcus aureus | 16 | [13] |

| Compound 8f | Staphylococcus aureus | 32 | [13] | |

| Compound 8f | Streptococcus pneumoniae | 32 | [13] | |

| Compound 8d | Enterococcus faecium | 128 | [13] | |

| Compound 8f | Enterococcus faecium | 64 | [13] | |

| Alkynyl Isoquinolines | HSN584 | Staphylococcus aureus (MRSA) | 4 - 8 | [11] |

| HSN739 | Staphylococcus aureus (MRSA) | 4 - 8 | [11] | |

| HSN584 | Staphylococcus epidermidis | 4 - 16 | [11] | |

| HSN739 | Listeria monocytogenes | 4 - 16 | [11] | |

| Dihydropyrrolo[1,2-b]isoquinolines | Spathullin B | Staphylococcus aureus | 1 | [14] |

| Spathullin A | Staphylococcus aureus | 4 | [14] |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the isoquinoline core and its derivatives can be achieved through several classic and modern synthetic reactions. The Bischler-Napieralski and Pictet-Spengler reactions are among the most well-established methods.[1][13][15]

Bischler-Napieralski Reaction

This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.[5][16]

Experimental Protocol: General Procedure for Bischler-Napieralski Reaction [5]

-

Amide Formation: React a β-phenylethylamine with an appropriate acid chloride or anhydride to form the corresponding N-acyl-β-phenylethylamine.

-

Cyclization: Dissolve the amide in a suitable solvent (e.g., anhydrous DCM).

-

Add a dehydrating agent such as phosphorus oxychloride (POCl3) or triflic anhydride (Tf2O) in the presence of a non-nucleophilic base like 2-chloropyridine.[5]

-

The reaction is typically refluxed for several hours.[5]

-

Work-up: After cooling, the reaction mixture is concentrated. The residue is then carefully neutralized, often with a solution of sodium borohydride (NaBH4) in methanol/water to reduce the intermediate imine to a tetrahydroisoquinoline, followed by quenching with aqueous ammonium chloride.[5]

-

Purification: The product is extracted with an organic solvent (e.g., DCM), dried over a drying agent (e.g., MgSO4), and purified by silica gel chromatography.[5]

Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[15]

Biological Evaluation Protocols

Standardized assays are crucial for determining the biological activity of newly synthesized isoquinoline derivatives.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][17]

Experimental Protocol: MTT Assay [17][18]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[18]

-

Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivatives for a specified period (e.g., 72 hours).[18]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[18]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[2][18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Broth Microdilution

-

Preparation of Inoculum: Prepare a standardized bacterial suspension.

-

Serial Dilution: Perform serial dilutions of the isoquinoline derivatives in a 96-well microtiter plate containing appropriate broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which isoquinoline derivatives exert their effects is critical for rational drug design.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[19][20] Certain isoquinoline derivatives have been shown to inhibit this pathway.[7]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Some isoquinoline derivatives act as topoisomerase inhibitors, leading to DNA damage and cell death in cancer cells.[8][21][22]

Caption: Mechanism of topoisomerase inhibition by isoquinoline derivatives.

Experimental Workflow

A typical workflow for the discovery and evaluation of novel isoquinoline derivatives is outlined below.

Caption: General experimental workflow for isoquinoline derivative drug discovery.

References

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 2. benchchem.com [benchchem.com]

- 3. fujc.pp.ua [fujc.pp.ua]

- 4. mdpi.com [mdpi.com]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 14. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 | MDPI [mdpi.com]

- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 16. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. MTT (Assay protocol [protocols.io]

- 19. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. books.rsc.org [books.rsc.org]

- 22. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Chloro-Substituted Isoquinolines

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical characteristics of chloro-substituted isoquinolines. These halogenated heterocycles are pivotal intermediates in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Their reactivity is profoundly influenced by the position of the chlorine substituent on the isoquinoline scaffold, making a detailed understanding of their properties essential for predictable and efficient chemical transformations.

Physical and Spectroscopic Properties

The physical state and solubility of chloro-substituted isoquinolines are dictated by their molecular structure and the position of the chlorine atom. Generally, they are crystalline solids or high-boiling liquids. The introduction of a chlorine atom increases the molecular weight and can influence intermolecular interactions, affecting properties like melting and boiling points.

Physical Constants

Quantitative data for common chloro-isoquinolines are summarized below. These values are critical for designing reaction conditions, such as choosing appropriate solvents and purification methods.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| 1-Chloroisoquinoline | C₉H₆ClN | 163.60[1] | 34-37 | 275-280 | 5.14 (for parent isoquinoline)[2] |

| 3-Chloroisoquinoline | C₉H₆ClN | 163.60[3] | 51-53 | N/A | 5.14 (for parent isoquinoline)[2] |

| 4-Chloroisoquinoline | C₉H₆ClN | 163.60[4] | 32-35 | N/A | 5.14 (for parent isoquinoline)[2] |

| 1,3-Dichloroisoquinoline | C₉H₅Cl₂N | 198.05 | 122-124 | N/A | N/A |

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and characterization of chloro-substituted isoquinolines.

Mass Spectrometry (MS): Mass spectrometry is a key tool for determining the molecular weight and identifying the presence of chlorine through its characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1).[5]

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. Key absorptions for chloro-isoquinolines include C=C and C=N stretching vibrations within the aromatic system (typically 1500-1650 cm⁻¹) and C-Cl stretching vibrations (usually in the 600-800 cm⁻¹ region).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.[5]

-

¹H NMR: Protons on the heterocyclic ring are typically deshielded and appear at higher chemical shifts compared to those on the benzene ring. The exact chemical shifts are influenced by the position of the chlorine atom.

-

¹³C NMR: The carbon atom attached to the chlorine atom experiences a significant downfield shift. The electron-withdrawing nature of the nitrogen atom also strongly influences the chemical shifts of carbons in the pyridine ring.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-Chloroisoquinoline | H-3: ~7.6, H-4: ~8.1, Aromatic H: ~7.5-8.2 | C-1: ~152, C-3: ~121, C-4: ~136, Other Aromatic C: ~127-142 |

| 3-Chloroisoquinoline | H-1: ~9.1, H-4: ~7.8, Aromatic H: ~7.5-8.1 | C-1: ~152, C-3: ~149, C-4: ~118, Other Aromatic C: ~127-136 |

| 4-Chloroisoquinoline | H-1: ~9.0, H-3: ~8.5, Aromatic H: ~7.6-8.2 | C-1: ~153, C-3: ~145, C-4: ~133, Other Aromatic C: ~122-135 |

Note: The presented NMR data are approximate values and can vary based on the solvent and experimental conditions.

Chemical Properties and Reactivity

The chemical behavior of chloro-substituted isoquinolines is dominated by the interplay between the electron-deficient pyridine ring and the electron-rich benzene ring, further modulated by the inductive and mesomeric effects of the chlorine substituent.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic substitution is the most significant reaction for chloro-isoquinolines, providing a gateway to a vast array of functionalized derivatives.[6] The reaction proceeds readily at positions activated by the ring nitrogen.

Reactivity Order: The susceptibility of a C-Cl bond to nucleophilic attack follows the order: C-1 > C-3 .[7][8]

-

Position 1: The C-1 position is highly activated due to its α-position relative to the ring nitrogen. The negative charge in the Meisenheimer-like intermediate can be effectively stabilized by the electronegative nitrogen atom.[9][10]

-

Position 3: The C-3 position is also activated (γ- to nitrogen), but generally less so than C-1.[8]

-

Positions on the Benzene Ring (C-4 to C-8): Halogens on the carbocyclic ring (e.g., 5-chloro, 7-chloro) are significantly less reactive and behave more like a typical chlorobenzene, often requiring metal catalysis for substitution.[8]

This differential reactivity is synthetically useful. For instance, in 1,3-dichloroisoquinoline, a nucleophile will selectively displace the chlorine at the C-1 position under controlled conditions.[7][11]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) at C-1.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution on the isoquinoline ring system is generally difficult. The pyridine ring is strongly deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom, which is often protonated under the acidic conditions used for these reactions.

Therefore, electrophilic attack occurs preferentially on the benzene ring, typically at the C-5 and C-8 positions .[6][12][13] The chlorine atom, being an ortho-, para-directing group but deactivating overall, will further influence the regioselectivity and reaction rate.[14][15] For a chloro-substituent on the benzene ring itself (e.g., in 7-chloroisoquinoline), its directing effects will compete with the inherent preference for C-5/C-8 substitution. Reactions often require harsh conditions.

Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bond in chloro-isoquinolines can be activated using transition metal catalysts (e.g., Palladium, Nickel) to participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This is a powerful modern method for C-C bond formation. The intrinsic electrophilicity at C-1 can sometimes override the typical Ar-Br > Ar-Cl reactivity trend in polyhalogenated systems.[16] For example, Suzuki-Miyaura coupling of 1,3-dichloroisoquinoline with arylboronic acids occurs selectively at the C-1 position.[11]

Caption: Logical relationship in metal-catalyzed cross-coupling reactions.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in the laboratory. Below are representative protocols for the synthesis and reaction of chloro-substituted isoquinolines.

Synthesis: Preparation of 4-Chloroisoquinoline

This protocol is adapted from a general method for the synthesis of substituted isoquinolines followed by chlorination.

Methodology:

-

Metalation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve o-tolualdehyde tert-butylimine (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

-

Add n-butyllithium (1.05 equiv) dropwise, maintaining the temperature at 0 °C. Stir for 40-60 minutes. The formation of the benzyl anion is indicated by a deep color change.

-

Condensation: In a separate flask, dissolve a suitable nitrile (e.g., benzonitrile, 1.2 equiv) in anhydrous THF and cool to -78 °C.

-

Transfer the anion solution from step 2 to the nitrile solution via cannula. Stir at -78 °C for 15 minutes, then allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Cyclization/Trapping: Cool the resulting eneamido anion solution back to -78 °C. Add a solution of hexachloroethane (1.5 equiv) in THF dropwise.

-

Work-up: After stirring for 30 minutes at -78 °C, quench the reaction by adding an excess of trifluoroacetic acid (TFA). Allow the mixture to warm to room temperature.

-

Neutralize the reaction with saturated aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-chloroisoquinoline derivative.[17][18]

Caption: Experimental workflow for the synthesis of a 4-chloroisoquinoline.

Reaction: Nucleophilic Substitution on 1-Chloroisoquinoline with an Amine

This protocol outlines a general procedure for the SNAr reaction.

Methodology:

-

Preparation: To a sealable reaction vessel, add 1-chloroisoquinoline (1.0 equiv), the desired amine nucleophile (1.2-2.0 equiv), and a suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile).

-

If the amine is used as its hydrochloride salt, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 equiv).

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. If the product is solid, it may precipitate upon cooling or by adding water. Filter to collect the solid.

-

Alternatively, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine to remove the solvent and any remaining base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the pure 1-aminoisoquinoline derivative.[19][20]

Applications in Drug Discovery

Chloro-substituted isoquinolines are not typically bioactive compounds themselves but serve as crucial building blocks for pharmacologically active molecules.[21][22] The chlorine atom acts as a versatile chemical handle, allowing for the strategic introduction of various functional groups via nucleophilic substitution or cross-coupling reactions. This versatility enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Many isoquinoline-based drugs, including anticancer and antimicrobial agents, are synthesized using a chloro-isoquinoline intermediate at a key step.[21][23][24]

References

- 1. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloroisoquinoline | C9H6ClN | CID 640974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. firsthope.co.in [firsthope.co.in]

- 7. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 9. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]

- 10. youtube.com [youtube.com]

- 11. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. uop.edu.pk [uop.edu.pk]

- 14. CHEM-GUIDE: Electrophilic substitution reactons of haloarenes [chem-guide.blogspot.com]

- 15. CK12-Foundation [flexbooks.ck12.org]

- 16. researchgate.net [researchgate.net]

- 17. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. benchchem.com [benchchem.com]

- 20. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1-Chloroisoquinolin-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroisoquinolin-6-amine is a synthetic compound belonging to the isoquinoline class of molecules, a scaffold known for its diverse pharmacological activities. While specific research on this particular molecule is limited, patent literature identifies it as a potential integrin expression inhibitor . Furthermore, the broader class of isoquinoline derivatives has been extensively investigated as kinase inhibitors , targeting a variety of kinases implicated in cancer and other diseases. This technical guide synthesizes the available information to explore the potential therapeutic targets of this compound, providing insights into relevant signaling pathways, experimental protocols for target validation, and a summary of the therapeutic potential of structurally related compounds.

Potential Therapeutic Target Classes

Based on available information and the known activities of the isoquinoline scaffold, two primary classes of therapeutic targets are proposed for this compound: Integrins and Protein Kinases .

Integrins

Integrins are a family of transmembrane cell adhesion receptors that play a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions. Their involvement in tumor progression, angiogenesis, and metastasis makes them attractive targets for cancer therapy.[1][2] Patent filings have listed this compound as a potential inhibitor of integrin expression. Inhibition of integrin function can disrupt the signaling pathways that promote cancer cell survival, proliferation, and migration.[3]

Protein Kinases

The isoquinoline core is a privileged structure in the development of kinase inhibitors.[4] Numerous isoquinoline derivatives have been shown to inhibit various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[5][6] The structural similarity of this compound to known kinase inhibitors suggests its potential to target this enzyme family. Key kinase targets for isoquinoline-based compounds include Rho-associated coiled-coil containing protein kinase (ROCK), Human Epidermal Growth Factor Receptor 2 (HER2), Dihydrofolate Reductase (DHFR), and Cyclin-Dependent Kinase 2 (CDK2).[5][6][7]

Signaling Pathways

Understanding the signaling pathways associated with these potential targets is crucial for elucidating the mechanism of action of this compound.

Integrin Signaling Pathway

Integrin binding to the ECM initiates a cascade of intracellular signals. A key event is the recruitment and activation of Focal Adhesion Kinase (FAK). Activated FAK can then trigger downstream pathways, including the MAPK/ERK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is critical for cell survival. By inhibiting integrin expression, this compound could potentially disrupt these pro-tumorigenic signaling cascades.

References

- 1. Are Integrins Still Practicable Targets for Anti-Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting Integrins for Cancer Therapy - Disappointments and Opportunities [frontiersin.org]

- 3. Integrin Inhibitors in Prostate Cancer [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Molecular Era: An In-depth Technical Guide to the Discovery and History of Isoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline alkaloids represent a vast and structurally diverse class of natural products, with over 2,500 known compounds.[1][2] These molecules, biosynthetically derived from the amino acid tyrosine, have played a pivotal role in the history of medicine and pharmacology.[3][4] From the potent analgesic properties of morphine to the antimicrobial activity of berberine, isoquinoline alkaloids have been a source of both therapeutic agents and critical tools for understanding complex biological processes. This technical guide provides a comprehensive overview of the discovery and history of these remarkable compounds, with a focus on the pioneering scientific achievements, the evolution of experimental techniques, and the elucidation of their mechanisms of action.

The Pioneers of Alkaloid Chemistry

The early 19th century marked a paradigm shift in the understanding of plant-based medicines. For millennia, crude plant extracts were the mainstay of therapeutics, but their effects were often unpredictable due to variations in the concentration of active principles. A new generation of chemists, armed with the principles of the nascent field of organic chemistry, began to systematically investigate these natural remedies, leading to the isolation of the pure, active compounds responsible for their medicinal properties.

Friedrich Wilhelm Sertürner and the Isolation of Morphine

The journey into the world of isoquinoline alkaloids began with the work of a young German pharmacist, Friedrich Wilhelm Sertürner.[5][6][7] Intrigued by the potent effects of opium, the dried latex of the poppy Papaver somniferum, Sertürner embarked on a quest to isolate its "soporific principle."[8][9] In 1804, through a series of meticulous experiments, he successfully isolated a crystalline substance which he initially named "morphium" after Morpheus, the Greek god of dreams.[5][10][11] This compound, later renamed morphine, was the first alkaloid ever to be isolated from a plant, a landmark achievement that laid the foundation for the field of alkaloid chemistry.[5][8]

Sertürner's discovery, however, was initially met with skepticism. To prove the physiological effects of his isolated compound, he conducted daring experiments on himself and three young friends, meticulously documenting the analgesic and sedative effects, as well as the dangers of overdose.[1] His perseverance paid off, and by 1817, his findings gained wider recognition, ushering in a new era of pharmacology focused on pure, isolated compounds.[12] Commercial production of morphine was initiated in 1827 by the pharmacy that would later become the pharmaceutical giant Merck.[10][13]

Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou: Masters of Extraction

Inspired by Sertürner's groundbreaking work, the French duo of Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou became prolific discoverers of alkaloids.[14][15] Working in their Parisian pharmacy, they developed innovative and milder extraction techniques that allowed for the isolation of a host of important compounds.[16] In 1817, they turned their attention to the roots of ipecacuanha (Carapichea ipecacuanha), a plant long used for its emetic properties. From this, they successfully isolated emetine, another significant isoquinoline alkaloid.[14][17][18] Their work was not limited to isoquinolines; they are also credited with the isolation of other critical alkaloids such as quinine and strychnine.[14][15]

Pierre-Jean Robiquet and the Discovery of Codeine

Another key figure in this era was the French chemist Pierre-Jean Robiquet.[19][20] While refining the process for morphine extraction from opium in 1832, he discovered another alkaloid in the mother liquor: codeine.[13][17][21] Robiquet's finding was significant as codeine, while chemically related to morphine, exhibited distinct pharmacological properties, being a less potent analgesic but an effective cough suppressant.[13][17]

Key Isoquinoline Alkaloids: A Historical Perspective

The following table summarizes the key discoveries of the foundational isoquinoline alkaloids. It is important to note that precise quantitative data from the 19th-century discoveries, such as yields and purity, are often not available in modern searchable literature. The analytical techniques of the time were rudimentary, and detailed record-keeping in the modern sense was not standard practice.

| Alkaloid | Discoverer(s) | Year of Discovery | Plant Source | Key Historical Significance |

| Morphine | Friedrich Wilhelm Sertürner | 1804 | Papaver somniferum (Opium Poppy) | First alkaloid ever isolated; revolutionized pain management.[5][11] |

| Emetine | Pierre-Joseph Pelletier & Joseph-Bienaimé Caventou | 1817 | Carapichea ipecacuanha (Ipecacuanha) | Isolated from a traditional emetic, leading to its use in medicine.[14][17][18] |

| Codeine | Pierre-Jean Robiquet | 1832 | Papaver somniferum (Opium Poppy) | Discovered during morphine refinement; became a widely used antitussive.[1][13][19] |

| Berberine | Isolated by Chevalier and Pelletan | 1837 | Various plants, including Berberis species | Known for its bright yellow color and traditional use as a dye and antimicrobial agent.[22] |

Experimental Protocols of the Pioneers

The experimental techniques employed by the early alkaloid chemists were foundational and relied on basic principles of solubility and precipitation. These methods, while lacking the sophistication of modern chromatography and spectroscopy, were remarkably effective in isolating these compounds for the first time.

Sertürner's Isolation of Morphine: An Acid-Base Extraction

Experimental Workflow: 19th-Century Alkaloid Isolation

Methodology:

-

Acidic Extraction: Sertürner treated raw opium with dilute acid (likely meconic acid, naturally present in opium, or another mineral acid). This protonated the basic nitrogen atom of the alkaloids, rendering them soluble in the aqueous solution as salts.

-

Filtration: The acidic solution was then filtered to remove insoluble plant material.

-

Precipitation: The filtrate was neutralized with a base, such as ammonia. This deprotonated the alkaloids, causing them to precipitate out of the solution as they were no longer soluble in their free base form.

-

Crystallization: The precipitated morphine was then collected and further purified by recrystallization from a suitable solvent, likely ethanol, to obtain the final crystalline product.[1]

Robiquet's Isolation of Codeine

Robiquet's discovery of codeine was a direct result of his work on improving morphine purification.[6][17] His method involved the following conceptual steps:

Methodology:

-

Starting Material: Robiquet began with the mother liquor remaining after the precipitation of morphine from an opium extract.[6]

-

Further Treatment: He subjected this mother liquor to further processing, which likely involved concentration and treatment with a base (such as potassium hydroxide) to precipitate any remaining alkaloids.[6]

-

Separation and Purification: Through careful washing and recrystallization, he was able to isolate a new crystalline substance with properties distinct from morphine, which he named codeine.[6]

Early Methods for Berberine Extraction

Berberine has a long history of use as a dye and traditional medicine due to its vibrant yellow color and presence in various plants like barberry (Berberis vulgaris).[12][18] Early extraction methods were likely simpler, focusing on obtaining a colored extract. However, for purification, acid-base extraction methods similar to those used for other alkaloids would have been employed.[22][23]

Methodology:

-

Extraction: The dried and powdered plant material (roots, rhizomes, or stem bark) was extracted with an acidified solvent, such as water with sulfuric acid or ethanol.[4][23]

-